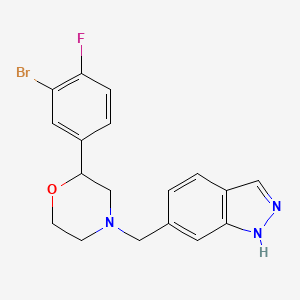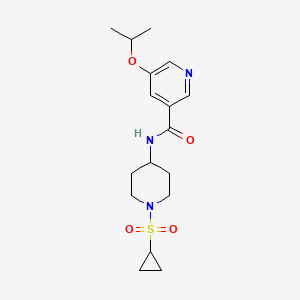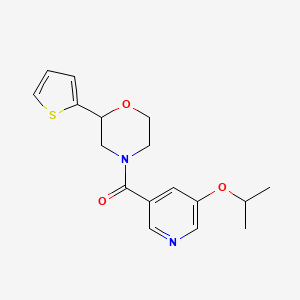![molecular formula C17H21N5 B6972147 1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine](/img/structure/B6972147.png)
1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine is an organic compound that features a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Methylation: The pyrazole ring is then methylated using a methylating agent such as methyl iodide.
Coupling Reaction: The methylated pyrazole is coupled with a benzyl halide derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch reactors for the formation of the pyrazole ring and subsequent methylation.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-4-amine
- 4-amino-1-methyl-1H-pyrazole
- 1-methyl-1H-pyrazol-4-ylamine
Uniqueness
1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-3-16(15-11-20-22(2)12-15)18-10-13-4-6-14(7-5-13)17-8-9-19-21-17/h4-9,11-12,16,18H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVOUQQQVSWSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)C)NCC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(1-Methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(5-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B6972075.png)
![[4-(Cyclohexylamino)phenyl]methylurea](/img/structure/B6972084.png)
![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6972086.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B6972092.png)
![1-[4-[3-(1-Methyl-1,2,4-triazol-3-yl)anilino]piperidin-1-yl]ethanone](/img/structure/B6972101.png)

![3-ethyl-N-[5-ethyl-1-(2-methylphenyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972117.png)
![(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B6972119.png)
![N,N-dimethyl-2-[[2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethyl]carbamoylamino]acetamide](/img/structure/B6972126.png)


![1-(1-tert-butyltriazol-4-yl)-N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B6972133.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B6972142.png)
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B6972150.png)
